molecular formula C17H19N3O6 B173113 Prosper CAS No. 136191-64-5

Prosper

Cat. No. B173113
M. Wt: 361.3 g/mol
InChI Key: USSIUIGPBLPCDF-UHFFFAOYSA-N
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Description

Prosper is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a natural product that is derived from a marine sponge and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

  • Community and Youth Development : The PROSPER model is used in community partnerships to support positive youth development and prevent early substance use. Studies have shown that community demographics, team member characteristics, and attitudes significantly impact the quality of community team functioning, crucial for effective program implementation (Greenberg et al., 2007).

  • Software Architecture in Embedded Systems : The PROSPER project investigated software architectures for embedded formal verification tools. This was aimed at integrating formal proof tools into other software applications, enhancing the accessibility and functionality of mechanized formal analysis (Melham, 2002).

  • Hydrological Research : The Prosper model, a phenomenological model of water exchange, has been utilized in environmental studies. It's used to simulate evapotranspiration and annual drainage in various ecosystems, aiding in understanding water dynamics in different environmental settings (Swift et al., 1975).

  • Stroke Care Decision Making : PROSPER, in the field of healthcare, focuses on aiding decisions in stroke care. It involves patient-centered comparative effectiveness research, emphasizing patient preferences and values to improve clinical outcomes (Xian et al., 2015).

  • Community Coalition Sustainability : Research on the PROSPER partnership model indicates that sustainable funding for community prevention teams is achievable. Factors influencing this include team functioning and sustainability planning, which are crucial for the long-term implementation of community-based prevention programs (Greenberg et al., 2014).

  • Systematic Review Protocols : PROSPERO, an international database, is essential for compiling systematic review protocols across various disciplines. It aims to reduce unplanned research duplication, minimize reporting bias, and promote transparency in research (Booth et al., 2012).

  • Positive Education Framework : The PROSPER framework in education emphasizes positive psychology applications. It focuses on key elements like Positivity, Relationships, Outcomes, Strengths, Purpose, Engagement, and Resilience for student wellbeing and achievement (Noble & McGrath, 2015).

  • Patient-Centered Outcomes in Drug Safety : The Patient-Reported Outcomes Safety Event Reporting (PROSPER) Consortium develops guidance on patient-reported outcomes in adverse events, emphasizing the patient perspective in pharmacovigilance and drug safety reporting (Banerjee et al., 2013).

  • Safety in Design Processes : PROSPER has been instrumental in advancing safety approaches in design processes, such as in printing machinery manufacturing. It helps identify and mitigate risks throughout the design and operational stages (Fadier & Garza, 2007).

  • Genetic Variants in Alcohol Use Intervention : Research using the PROSPER intervention dissemination trial data has explored how genetic variants, such as DRD4, and maternal involvement influence the effectiveness of interventions on underage alcohol use (Cleveland et al., 2015).

properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058307
Record name Pyriminobac-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyriminobac-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyriminobac-methyl

CAS RN

147411-69-6, 136191-64-5
Record name Pyriminobac-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147411-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriminobac-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriminobac-methyl [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriminobac-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMINOBAC-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyriminobac-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105 - 106 °C
Record name Pyriminobac-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
747,000
Citations
RW Schmenner - Sloan Management Review (1986-1998), 1986 - search.proquest.com
Given the competitive spirit of the service sector, the time has come for service businesses to recognize that they are really a part of a larger whole, and not merely unique, …
Number of citations: 567 search.proquest.com
BH Toyama, MW Hetzer - Nature reviews Molecular cell biology, 2013 - nature.com
Protein turnover is an effective way of maintaining a functional proteome, as old and potentially damaged polypeptides are destroyed and replaced by newly synthesized copies. An …
Number of citations: 280 www.nature.com
…, AA Melcher, KL Mossman, F Prosper… - … for immunotherapy of …, 2020 - ncbi.nlm.nih.gov
Cells succumbing to stress via regulated cell death (RCD) can initiate an adaptive immune response associated with immunological memory, provided they display sufficient …
Number of citations: 671 www.ncbi.nlm.nih.gov
T Noble, H McGrath - Psychology of Well-being, 2015 - psywb.springeropen.com
… This paper outlines the PROSPER framework as an organiser for positive psychological … the PROSPER framework is applied to the educational context. This application of PROSPER in …
Number of citations: 164 psywb.springeropen.com
…, C Twomey, DJ Stott, PROSPER Study Group - The American journal of …, 1999 - Elsevier
The PROspective Study of Pravastatin in the Elderly at Risk (PROSPER) is a randomized, double-blind, placebo-controlled trial designed to test the hypothesis that treatment with …
Number of citations: 374 www.sciencedirect.com
A Poling - The Behavior Analyst, 2010 - Springer
Behavior analysis as a discipline currently is doing relatively well. How it will do in the future is unclear and depends on how the field, and the world at large, changes. Five current …
Number of citations: 121 link.springer.com
DR Conner - 1993 - books.google.com
This classic, newly updated, is an indispensable source for anyone–from mid-level managers to CEOs–who must execute key business initiatives quickly and effectively. Once …
Number of citations: 810 books.google.com
A McAfee - 2019 - books.google.com
From the coauthor of the New York Times bestseller The Second Machine Age, a compelling argument—masterfully researched and brilliantly articulated—that we have at last learned …
Number of citations: 140 books.google.com
H McGhee - 2022 - books.google.com
NEW YORK TIMES BESTSELLER• LONGLISTED FOR THE NATIONAL BOOK AWARD• One of today’s most insightful and influential thinkers offers a powerful exploration of inequality …
Number of citations: 360 books.google.com
DK Runyan, WM Hunter, RRS Socolar… - …, 1998 - publications.aap.org
Objective. Social capital describes the benefits that are derived from personal social relationships (within families and communities) and social affiliations. This investigation examined …
Number of citations: 575 publications.aap.org

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